molecular formula C13H24N6O4 B1329960 Glycyl-prolyl-arginine CAS No. 47295-77-2

Glycyl-prolyl-arginine

Cat. No. B1329960
CAS RN: 47295-77-2
M. Wt: 328.37 g/mol
InChI Key: JYPCXBJRLBHWME-IUCAKERBSA-N
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Description

Glycyl-prolyl-arginine is a tripeptide composed of the amino acids glycine, proline, and arginine. This peptide is of interest due to its role in the inhibition of fibrin polymerization, which is a crucial step in the formation of blood clots. The peptide has been studied for its potential therapeutic applications, particularly in the context of preventing the polymerization of fibrin monomers, which is a key process in blood clot formation .

Synthesis Analysis

The synthesis of peptides related to Glycyl-prolyl-arginine has been explored in various studies. For instance, the peptide glycyl-L-prolyl-L-arginyl-L-proline, which is closely related to Glycyl-prolyl-arginine, has been synthesized and shown to be a potent inhibitor of fibrin polymerization . Other peptides with similar sequences have also been synthesized, such as those corresponding to parts of the insulin sequence B 22-25 (Arg-Gly-Phe-Phe), which shows insulin-like activity . These syntheses often involve stepwise construction of the peptide chain, starting from the C-terminus and using protective groups to shield reactive side chains during the synthesis process.

Molecular Structure Analysis

The molecular structure of Glycyl-prolyl-arginine consists of a linear arrangement of its constituent amino acids. The presence of proline introduces a kink in the peptide chain due to its cyclic structure, which can influence the overall conformation of the peptide. Arginine, with its guanidino group, provides a positive charge and the ability to form hydrogen bonds, which can be significant for the peptide's interaction with other molecules, such as fibrinogen .

Chemical Reactions Analysis

Glycyl-prolyl-arginine and its derivatives participate in chemical reactions that are central to their biological function. For example, the binding of glycyl-L-prolyl-L-arginyl-L-proline to fibrinogen prevents the polymerization of fibrin monomers . The specificity of this interaction suggests that the tripeptide glycyl-L-prolyl-L-arginine, although less effective, still retains some ability to inhibit polymerization, indicating that the chemical reactivity of these peptides is closely related to their structure and the presence of the arginine residue .

Physical and Chemical Properties Analysis

The physical and chemical properties of Glycyl-prolyl-arginine are influenced by its amino acid composition. The peptide's solubility, stability, and resistance to proteolysis are important characteristics for its biological function. For instance, peptides like glycyl-L-prolyl-L-arginyl-L-proline are inherently stable and resistant to proteolysis, which is advantageous for potential therapeutic applications . The binding affinity of these peptides to fibrinogen and their inhibitory effect on fibrin polymerization are also critical properties that have been studied, with association constants being determined for the interactions .

Scientific Research Applications

Arginine Metabolism and Nutrition

Arginine, an essential component of Glycyl-prolyl-arginine, plays a critical role in various physiological processes. It is synthesized from amino acids like glutamine, glutamate, and proline. Arginine metabolism involves numerous pathways leading to the production of compounds like nitric oxide, polyamines, proline, and creatine, each vital for biological functions. Dietary or intravenous Arginine supplementation shows potential benefits in cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, besides aiding in wound healing and insulin sensitivity enhancement (Wu et al., 2009).

Arginine's Versatility Beyond Protein

Arginine's metabolic versatility extends beyond protein synthesis. It serves as a precursor for urea, nitric oxide, polyamines, proline, glutamate, creatine, and agmatine production. Limited availability of Arginine can selectively influence gene expression, particularly genes involved in Arginine metabolism. This highlights the complexity and significance of Arginine metabolism in various physiological processes (Morris, 2006).

Structural Analysis of Arginine-containing Peptides

In the context of Glycyl-prolyl-arginine, studies on arginine-containing peptides like glycyl-glycyl-arginine (GGArg) provide insights into peptide structure and function. Spectroscopic analysis of such peptides assists in understanding their geometrical parameters, which is crucial for predicting peptide behavior and interactions (Kolev, 2006).

Arginine in Metabolic Engineering

Metabolic engineering research focuses on optimizing microorganisms for L-arginine production, a critical amino acid in Glycyl-prolyl-arginine. Strategies in metabolic engineering have led to improved production titers of L-arginine, highlighting the biotechnological importance of this amino acid (Shin & Lee, 2014).

Arginine-derived AGEs in Peptide-Glucose Mixtures

Research on arginine-derived advanced glycation end products (AGEs) in peptide-glucose mixtures, especially under heat exposure, reveals the formation of AGE-modified peptides. Understanding the dynamics of such reactions is important for comprehending the impact of Glycyl-prolyl-arginine in biological systems under various conditions (Frolov et al., 2014).

Safety And Hazards

The safety data sheet for N-(1-Glycyl-L-prolyl)alanine, a related compound, suggests that it is recommended for use as laboratory chemicals and advises against food, drug, pesticide, or biocidal product use .

Future Directions

The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .

properties

IUPAC Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCXBJRLBHWME-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197085
Record name Glycyl-prolyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-prolyl-arginine

CAS RN

47295-77-2
Record name Glycyl-prolyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-prolyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
H Tokunaga, M Tokunaga, T Nakae - Journal of Biological Chemistry, 1981 - ASBMB
… significantly the diffusion of positively charged molecules carbobenzoxy-glycyl-prolyl-arginine-p-nitranilide and tosyl-glycyl-prolyl-arginine-p-nitranilide. Modification of carboxyl groups …
Number of citations: 37 www.jbc.org
RS Lovely, LK Boshkov, UM Marzec… - British journal of …, 2007 - Wiley Online Library
… The γ′ peptide had little effect on thrombin cleavage of the small peptidyl substrate tosyl-glycyl-prolyl-arginine-4-nitranilide acetate. However, in vitro assays demonstrated that the γ′ …
Number of citations: 48 onlinelibrary.wiley.com
M Moaddel, LA Falls, DH Farrell - Journal of Biological Chemistry, 2000 - ASBMB
… by the hydrolysis of tosyl-glycyl-prolyl-arginine-4-nitranilide (… and 0.177 mm tosyl-glycyl-prolyl-arginine-4-nitranilide were … before the addition of tosyl-glycyl-prolyl-arginine-4-nitranilide to …
Number of citations: 49 www.jbc.org
DH Farrell, RS Lovely, LK Boshkov - 2005 - ashpublications.org
… effect was not due to direct inhibition of the thrombin active site, since the free γ’ peptide had little effect on thrombin cleavage of a small peptidyl substrate, tosyl-glycyl-prolyl-arginine-4-…
Number of citations: 1 ashpublications.org
G Giammanco, S Pignato, A Agodi - Microbiologica, 1983 - europepmc.org
… The presence of aminopeptidases revealed by three chromogenic substrates (chromozym PL, chromozym TH, and carbobenzoxy-glycyl-prolyl-arginine-p-nitranilide) has been …
Number of citations: 4 europepmc.org
J Chen, S Yamada, Y Hama, AK Shetty… - Biochemical and …, 2011 - Elsevier
… Human thrombin and chromozym TH (Tosyl-glycyl-prolyl-arginine-4-nitranilide acetate) were obtained from Roche, Mannheim, Germany. Human AT-III was from Oxford Biomedical …
Number of citations: 18 www.sciencedirect.com
F Sinigaglia, CL Balduini, A Bisio… - Biochemical Journal, 1985 - ncbi.nlm.nih.gov
… ; Na125I and [14C]serotonin (5-hydroxytryptamine) were obtained from Amersham International; Sepharose 4B and Sephadex G-25 were from Pharmacia; tosyl-glycyl-prolyl-arginine-4-…
Number of citations: 3 www.ncbi.nlm.nih.gov
MK Ramjee, S Patel - Analytical biochemistry, 2017 - Elsevier
… Thrombin substrates rhodamine 110 bis-(p-tosyl-glycyl-prolyl-arginine amide) ((Tos-GPR) 2 -R110) and benzyloxycarbonyl-glycyl-prolyl-arginyl-7-amido-4-methyl coumarin (Z-GPR-…
Number of citations: 11 www.sciencedirect.com
H Wu, GC White II, EF Workman Jr, JW Jenzano… - Thrombosis research, 1992 - Elsevier
… Activity of thrombin in the hydrolysis of tosyl-glycyl-prolyl-arginine-pnitroanilide (… Enzymatic activity was determined by the hydrolysis of tosyl-glycyl-prolylarginine-E-nitroanilide. For each …
Number of citations: 10 www.sciencedirect.com
G Grzywnowicz, J Lobarzewski… - Journal of Medical …, 1989 - academic.oup.com
… Chromozym-PL (tosyl-glycyl-prolyl-lysine-4-nitroanilide acetate) (CH-PL) and 5 mM Chromozym-TH (tosyl-glycyl-prolyl-arginine-4-nitroanilide-acetate) (CH-TH) (Boehringer, GFR). The …
Number of citations: 49 academic.oup.com

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